molecular formula C14H15ClN4O B11661747 N'-(2-Chlorobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide CAS No. 303106-35-6

N'-(2-Chlorobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B11661747
CAS No.: 303106-35-6
M. Wt: 290.75 g/mol
InChI Key: WDKCGISYJVSXPB-LZYBPNLTSA-N
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Description

N’-(2-Chlorobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide is a chemical compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a 2-chlorobenzylidene group attached to a pyrazole ring, which is further substituted with an isopropyl group and a carbohydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-Chlorobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 2-chlorobenzaldehyde and 3-isopropyl-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation process. The reaction mixture is refluxed for several hours to ensure complete reaction, followed by cooling and recrystallization to obtain the pure product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, eco-friendly methods that minimize the use of hazardous solvents and reagents are preferred in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N’-(2-Chlorobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-(2-Chlorobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(2-Chlorobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to the disruption of essential biological processes. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2-Chlorobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyrazole ring and the isopropyl group enhances its stability and reactivity compared to other similar compounds .

Properties

CAS No.

303106-35-6

Molecular Formula

C14H15ClN4O

Molecular Weight

290.75 g/mol

IUPAC Name

N-[(E)-(2-chlorophenyl)methylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C14H15ClN4O/c1-9(2)12-7-13(18-17-12)14(20)19-16-8-10-5-3-4-6-11(10)15/h3-9H,1-2H3,(H,17,18)(H,19,20)/b16-8+

InChI Key

WDKCGISYJVSXPB-LZYBPNLTSA-N

Isomeric SMILES

CC(C)C1=CC(=NN1)C(=O)N/N=C/C2=CC=CC=C2Cl

Canonical SMILES

CC(C)C1=CC(=NN1)C(=O)NN=CC2=CC=CC=C2Cl

Origin of Product

United States

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